N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8582665
InChI: InChI=1S/C19H23N3O4S/c1-13(23)20-15-7-5-14(6-8-15)18(24)21-16-9-11-17(12-10-16)27(25,26)22-19(2,3)4/h5-12,22H,1-4H3,(H,20,23)(H,21,24)
SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Molecular Formula: C19H23N3O4S
Molecular Weight: 389.5 g/mol

N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide

CAS No.:

Cat. No.: VC8582665

Molecular Formula: C19H23N3O4S

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide -

Specification

Molecular Formula C19H23N3O4S
Molecular Weight 389.5 g/mol
IUPAC Name 4-acetamido-N-[4-(tert-butylsulfamoyl)phenyl]benzamide
Standard InChI InChI=1S/C19H23N3O4S/c1-13(23)20-15-7-5-14(6-8-15)18(24)21-16-9-11-17(12-10-16)27(25,26)22-19(2,3)4/h5-12,22H,1-4H3,(H,20,23)(H,21,24)
Standard InChI Key DPLIEACDQYWZIC-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C

Introduction

Potential Applications

Compounds with similar structures have been explored for their anti-inflammatory, analgesic, and antimicrobial properties. For instance, benzamide derivatives have shown promise in various biological activities, including anti-inflammatory effects . The presence of a sulfamoyl group could potentially enhance these properties due to its ability to participate in hydrogen bonding, which is crucial for interactions with biological targets.

Related Research Findings

While specific data on N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide is scarce, related compounds provide insights into potential biological activities:

  • Anti-inflammatory Activity: Tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have shown promising anti-inflammatory activity, with inhibition values ranging from 54.239 to 39.021% in carrageenan-induced rat paw edema models .

  • Analgesic Properties: N-(4-hydroxyphenyl) acetamide analogs have been developed to reduce hepatotoxicity while maintaining analgesic effects, suggesting that modifications to the benzamide core can lead to safer drugs .

  • Antimicrobial Activity: Thiazole derivatives, which share some structural similarities with benzamides, have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Data Tables

Given the lack of specific data on N-[4-(Tert-butylsulfamoyl)phenyl]-4-acetamidobenzamide, the following table summarizes the biological activities of related compounds:

Compound TypeBiological ActivityInhibition/Activity Level
Benzamide DerivativesAnti-inflammatory54.239% - 39.021%
N-(4-hydroxyphenyl) acetamideAnalgesicMaintains analgesia with reduced hepatotoxicity
Thiazole DerivativesAntimicrobialActive against Gram-positive and Gram-negative bacteria

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